molecular formula C13H16N2O2 B2574447 3-(4-Acrylamidophenyl)butanamide CAS No. 2361641-60-1

3-(4-Acrylamidophenyl)butanamide

Cat. No.: B2574447
CAS No.: 2361641-60-1
M. Wt: 232.283
InChI Key: CKGVXEDRPLGWJS-UHFFFAOYSA-N
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Description

3-(4-Acrylamidophenyl)butanamide is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.27 g/mol . It is a member of the amide family, characterized by the presence of an amide group (-CONH2) attached to a phenyl ring substituted with an acrylamide group.

Preparation Methods

The synthesis of 3-(4-Acrylamidophenyl)butanamide typically involves the amidation reaction between an appropriate acrylamide derivative and a butanamide precursor. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Quadrol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-Acrylamidophenyl)butanamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Acrylamidophenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Acrylamidophenyl)butanamide involves its interaction with molecular targets through its amide group. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

3-(4-Acrylamidophenyl)butanamide can be compared with other amides such as butyramide, acetamide, and benzamide. These compounds share the amide functional group but differ in their substituents and overall structure . The uniqueness of this compound lies in its acrylamide and phenyl substituents, which confer specific chemical and biological properties.

Similar compounds include:

Each of these compounds has distinct properties and applications, making this compound unique in its specific uses and characteristics.

Properties

IUPAC Name

3-[4-(prop-2-enoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(17)15-11-6-4-10(5-7-11)9(2)8-12(14)16/h3-7,9H,1,8H2,2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVXEDRPLGWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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